molecular formula C19H17N3O4 B2718004 Methyl 4-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 1172763-25-5

Methyl 4-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2718004
CAS No.: 1172763-25-5
M. Wt: 351.362
InChI Key: AKADNKNODHUDQK-UHFFFAOYSA-N
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Description

“Methyl 4-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate” is a complex organic compound. It contains a methylbenzyl group, an oxadiazole ring, and a benzoate ester group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,3,4-oxadiazole ring is a heterocyclic compound, and the benzoate ester group typically involves a benzene ring attached to an ester functional group .


Chemical Reactions Analysis

The chemical reactions of this compound could be diverse due to its complex structure. The benzylic position is often reactive, undergoing reactions such as free radical bromination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, methyl benzoate, a simpler compound, is a colorless liquid that is poorly soluble in water but miscible with organic solvents .

Scientific Research Applications

Synthesis and Characterization

  • Intermediate for Synthesis of Natural Products : Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate serves as an important intermediate in the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities. The synthesis process involves condensation reactions, highlighting the compound's role in organic synthesis and drug development Lou Hong-xiang, 2012.

  • Structural and Conformational Analysis : The structural and conformational properties of closely related compounds, such as O-methyl (4-fluorobenzoyl)carbamothioate, have been analyzed, demonstrating the significance of chalcogen⋯chalcogen interactions and their impact on molecular conformation. This analysis aids in understanding molecular interactions and designing compounds with desired properties P. Channar et al., 2020.

Mesomorphic Behavior and Photoluminescence

  • Mesogens with Photoluminescent Properties : A series of 1,3,4-oxadiazole derivatives have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. These compounds exhibit cholesteric and nematic/smectic A mesophases and strong blue fluorescence emissions, underscoring their potential in materials science for applications in displays and sensors Jie Han et al., 2010.

Catalytic and Degradative Processes

  • Degradation Pathways in Microorganisms : The degradation of aromatic acids by Pseudomonas putida involves several enzymes and regulatory genes, such as BenR, which regulates pathways for benzoate and methylbenzoate degradation. Understanding these pathways can contribute to bioremediation strategies and the development of microbial systems for environmental cleanup Charles E. Cowles et al., 2000.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to refer to the Safety Data Sheet (SDS) for any chemical substance to understand its potential hazards and safety precautions .

Properties

IUPAC Name

methyl 4-[[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12-3-5-13(6-4-12)11-16-21-22-19(26-16)20-17(23)14-7-9-15(10-8-14)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKADNKNODHUDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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